N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide
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Overview
Description
N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a triazolo ring fused to a pyridazine ring, and a fluorobenzamide moiety. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The compound, also known as AB00677731-01, N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide, or N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide, is a derivative of [1,2,4]triazolo[4,3-b]pyridazine Similar compounds have been found to inhibit c-met/vegfr-2 kinases , which play crucial roles in cell growth, survival, and angiogenesis.
Mode of Action
It is likely that it interacts with its targets (potentially c-met/vegfr-2 kinases) to inhibit their activity . This inhibition could lead to a decrease in cell proliferation and angiogenesis, thereby potentially exerting an anti-cancer effect.
Biochemical Pathways
For instance, the inhibition of c-Met can disrupt the HGF/c-Met signaling pathway, which is often overactive in various types of cancer .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Based on its potential targets, it may lead to a decrease in cell proliferation and angiogenesis, potentially exerting an anti-cancer effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The synthesis begins with the formation of the triazolopyridazine core.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution: The fluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Modified benzylsulfanyl derivatives
Substitution: Substituted fluorobenzamides
Scientific Research Applications
N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzamide
Uniqueness
N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its stability under various conditions .
Properties
IUPAC Name |
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c22-17-8-6-16(7-9-17)21(28)23-13-12-19-25-24-18-10-11-20(26-27(18)19)29-14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNZGRXEELGWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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